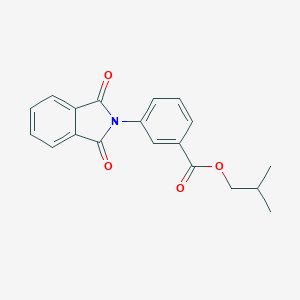
2-Methylpropyl 3-(1,3-dioxoisoindol-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpropyl 3-(1,3-dioxoisoindol-2-yl)benzoate is an organic compound with the molecular formula C19H17NO4. This compound is characterized by the presence of an isoindoline-1,3-dione moiety, which is a common structural motif in various biologically active molecules .
Méthodes De Préparation
The synthesis of 2-Methylpropyl 3-(1,3-dioxoisoindol-2-yl)benzoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Methylpropyl 3-(1,3-dioxoisoindol-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
2-Methylpropyl 3-(1,3-dioxoisoindol-2-yl)benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and polymer additives.
Mécanisme D'action
The mechanism of action of 2-Methylpropyl 3-(1,3-dioxoisoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
2-Methylpropyl 3-(1,3-dioxoisoindol-2-yl)benzoate can be compared with other similar compounds, such as:
Methyl 2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoate: This compound shares the isoindoline-1,3-dione moiety but has different substituents, leading to variations in its chemical and biological properties.
N-isoindoline-1,3-dione derivatives: These compounds have similar structural features and are used in various applications, including pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C19H17NO4 |
|---|---|
Poids moléculaire |
323.3g/mol |
Nom IUPAC |
2-methylpropyl 3-(1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C19H17NO4/c1-12(2)11-24-19(23)13-6-5-7-14(10-13)20-17(21)15-8-3-4-9-16(15)18(20)22/h3-10,12H,11H2,1-2H3 |
Clé InChI |
RFRDSIHFFPPXML-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |
SMILES canonique |
CC(C)COC(=O)C1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















